

A Comprehensive Technical Guide to **tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (2-hydroxy-1-phenylethyl)carbamate*

Cat. No.: B152978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic synthesis, holds significant importance in the fields of medicinal chemistry and drug development. Its structure, featuring a carbamate protecting group and a versatile phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a crucial structural element in numerous approved therapeutic agents, where it can serve as a stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic profiles^{[1][2]}. This technical guide provides an in-depth overview of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate**, including its chemical properties, detailed synthetic protocols, and its applications in the synthesis of chiral compounds and drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is *tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate*^[3]. It is also commonly referred to as *N*-Boc-DL-phenylglycinol. The compound exists as racemic or as individual enantiomers, with the stereospecific IUPAC name being, for example, *tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate*^[4].

Table 1: Physicochemical Properties^[3]

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol
Monoisotopic Mass	237.13649347 Da
XLogP3	1.8
Physical Form	Crystal - Powder [4]
Storage Temperature	Room Temperature [4]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	238.14377	156.0
[M+Na] ⁺	260.12571	160.7
[M-H] ⁻	236.12921	157.9
[M+NH ₄] ⁺	255.17031	172.7
[M+K] ⁺	276.09965	159.4
[M+H-H ₂ O] ⁺	220.13375	149.9

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** and its enantiopure forms is well-established, often starting from the corresponding amino acid, phenylglycine.

Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol details the synthesis starting from (S)-phenylglycine.

Experimental Protocol:

- Reduction of (S)-Phenylglycine:
 - An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.
 - The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793 mol, 2.4 equiv) and 500 mL of anhydrous THF.
 - The resulting suspension is cooled in an ice bath and stirred rapidly.
 - A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added dropwise over 1.5 hours.
 - (S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.
 - The reaction mixture is heated at reflux under nitrogen for 18 hours.
 - After cooling, 60 mL of methanol is cautiously added.
 - The mixture is then concentrated under reduced pressure.
- Boc Protection:
 - The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9 mL, 0.347 mol, 1.05 equiv) is added.
 - Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by 200 mL of anhydrous THF.
 - The reaction mixture is stirred at room temperature for 12 hours.
 - The solvent is removed in vacuo to yield the crude product, which can be purified by crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.

General Synthesis of Carbamates

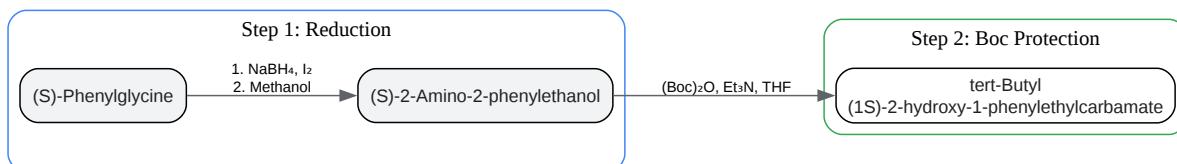
A general and convenient one-step method for preparing carbamates from alcohols involves the use of sodium cyanate and trifluoroacetic acid.

Experimental Protocol:

- A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-necked flask.
- Sodium cyanate (0.40 mole) is added to the solution.
- Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.
- The reaction is stirred for several hours, typically overnight.
- Water is added, and the organic layer is separated.
- The organic extract is washed with aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the carbamate^[5].

Role in Drug Development and Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, offering a stable and versatile scaffold^{[1][2]}. **tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**, as a chiral building block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

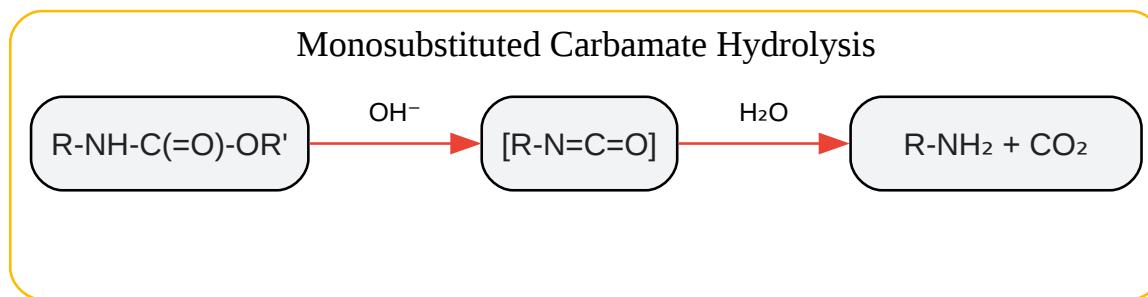

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions^[1]. This allows for selective reactions at other functional groups within a molecule.

Derivatives of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** have shown promise in exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin^{[6][7]}.

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the synthetic pathway for **(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate** starting from **(S)-phenylglycine**.



[Click to download full resolution via product page](#)

Caption: Synthetic route to **(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate**.

General Hydrolysis of Carbamates

The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The mechanism differs for monosubstituted and disubstituted carbamates[1].

[Click to download full resolution via product page](#)

Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.

Conclusion

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a fundamentally important molecule for chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable Boc protecting group strategy, provides access to a multitude of complex and stereochemically defined molecules. The synthetic routes are well-documented and scalable, ensuring its availability for research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral building blocks like **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** in the drug discovery pipeline is set to increase. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | 102089-74-7 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152978#2-hydroxy-1-phenylethyl-carbamic-acid-tert-butyl-ester-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com